molecular formula C14H14O2 B1624353 2,4'-Dimethoxybiphenyl CAS No. 49602-47-3

2,4'-Dimethoxybiphenyl

Cat. No.: B1624353
CAS No.: 49602-47-3
M. Wt: 214.26 g/mol
InChI Key: GBCCSSNDQZEQMJ-UHFFFAOYSA-N
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Description

2,4’-Dimethoxybiphenyl is an organic compound characterized by the presence of two methoxy groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science. It appears as a light yellow solid and is soluble in organic solvents such as ether and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4’-Dimethoxybiphenyl involves the reaction of anisole with tellurium tetrachloride to form bis(4-methoxyphenyl)tellurium dichloride. This intermediate is then reduced using Raney nickel to yield 2,4’-Dimethoxybiphenyl . The reaction conditions include heating the mixture to 160°C for 6 hours and subsequent refluxing with Raney nickel for 8 hours.

Industrial Production Methods: Industrial production of 2,4’-Dimethoxybiphenyl typically follows similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the toxic nature of tellurium compounds and the evolution of hydrogen chloride during the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield biphenyl derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2,4'-Dimethoxybiphenyl is a biphenyl derivative with two methoxy groups located at the 2' and 4' positions. Its molecular formula is C15H14O4C_{15}H_{14}O_4 with a molecular weight of approximately 270.27 g/mol. The presence of methoxy groups enhances its solubility in organic solvents and influences its electronic properties, making it suitable for various applications.

1. Photovoltaic Cells
this compound has been explored as an electron transport material in organic photovoltaic (OPV) cells. Its ability to facilitate charge transport while maintaining structural integrity under operational conditions makes it a candidate for enhancing OPV performance.

ApplicationPerformance Metrics
Electron Transport LayerImproved efficiency by 15% compared to control samples

Case Study:
In an experimental setup reported by the Journal of Materials Chemistry, OPVs incorporating this compound achieved a power conversion efficiency of over 10%, indicating its potential as a viable alternative to conventional materials .

Biological Research Applications

1. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study:
A study published in Biomaterials Science demonstrated that nanoparticles synthesized from this compound could encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy while minimizing side effects .

2. Molecular Recognition
Research into macrocyclic receptors utilizing this compound has shown promise in precision medicine. These receptors can selectively bind to biomolecules, facilitating targeted drug delivery and biosensing applications.

Mechanism of Action

The mechanism of action of 2,4’-Dimethoxybiphenyl involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The methoxy groups play a crucial role in enhancing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 2,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and applications in various fields .

Biological Activity

2,4'-Dimethoxybiphenyl is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. Research indicates that the compound exhibits significant effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains. For instance, a study indicated that certain derivatives of biphenyl compounds exhibited antibacterial activity comparable to standard agents like erythromycin and metronidazole .

Microorganism Activity Level
Pseudomonas aeruginosaSignificant
Candida albicansModerate
Bacillus pumilusSignificant
Micrococcus luteusModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and HCT116 (colon) cells. The results indicate varying degrees of cytotoxicity:

Cell Line IC50 Value (µM)
HEPG26.3
MCF784.6
HCT116Variable

These findings suggest that the compound's structure plays a critical role in its efficacy against cancer cells. The presence of methoxy groups is essential for enhancing its interaction with biological targets .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The methoxy groups on the biphenyl structure are thought to facilitate binding to specific enzymes or receptors, modulating their activity.
  • Signaling Pathways : The compound may activate or inhibit signaling cascades that lead to apoptosis in cancer cells or disrupt metabolic processes in microorganisms .

Case Studies

  • Liver Injury Model : A study involving a liver injury model in rats showed that treatment with dimethoxy biphenyl derivatives significantly improved liver function markers after tamoxifen-induced damage. This suggests a protective role against chemical-induced hepatic injury .
  • Cancer Cell Resistance : In another investigation, it was found that this compound could reverse multidrug resistance in breast carcinoma cells by enhancing doxorubicin accumulation and promoting apoptosis through caspase activation .

Comparative Analysis

When compared with other dimethoxy biphenyl derivatives, such as 2',5'-dimethoxybiphenyl and 4,4'-dimethoxybiphenyl, the unique positioning of the methoxy groups in this compound contributes to its distinct chemical reactivity and biological activity. This structural specificity impacts not only its binding affinity but also its overall therapeutic potential .

Properties

IUPAC Name

1-methoxy-2-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCCSSNDQZEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466894
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-47-3
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 120° C., p-iodoanisole is reacted with 2-methoxyphenylboronic acid in the presence of palladium tetraphenyl phosphate, potassium carbonate and the phase transfer catalyst, tetrabutyl ammonium bromide to yield 2,4′-dimethoxybiphenyl (66%), which is then brominated at 0° C. in ethylene dichloride to produce 5,5′-dibromo-2,4′-dimethoxybiphenyl in 80% yield. n-butyl bromide is reacted with the dibromo intermediate in the presence of magnesium and cuprous iodide at −10° C. to produce in 50% yield 3′,5-dibutyl-2,4′-dimethoxy-1,1′-biphenyl. Demethylation with boron tribromide gives 3′,5-dibutyl-2,4′-dihydroxy-1,1′-biphenyl (17% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2,4'-Dimethoxybiphenyl

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